4-Pentylphenyl 4-pentylbenzoate
Overview
Description
4-Pentylphenyl 4-pentylbenzoate (CAS 74305-48-9) is a nematic liquid crystal . It has a chemical structure of 4-pentylphenyl ester of 4-pentylbenzoate . It has an ester link and a core which is more flexible and less directed along the long molecular axis than the biphenyl liquid crystals .
Molecular Structure Analysis
The molecular formula of this compound is C23H30O2 . It has a molecular weight of 338.48 . The SMILES string representation of its structure is CCCCCc1ccc (OC (=O)c2ccc (CCCCC)cc2)cc1 .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 459.8±34.0 °C at 760 mmHg, and a flash point of 194.6±23.1 °C . It has a molar refractivity of 104.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 337.5±3.0 cm3 .Scientific Research Applications
Liquid Crystalline Mixtures
4-Pentylphenyl 4-pentylbenzoate and related compounds have been extensively studied for their role in forming liquid crystalline mixtures. Research has shown that these compounds can form various mesophases, including nematic, smectic A, and smectic C phases, which are crucial for liquid crystal displays and other optical applications (Chruściel et al., 2007). The study of these compounds helps in understanding the influence of molecular structure on the thermal stability and phase behavior of liquid crystalline mixtures.
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been a subject of interest in scientific research. Investigations into their crystal and molecular structure provide insights into the arrangement of molecules in liquid crystalline phases. This understanding is essential for the development of materials with specific optical and thermal properties (Chruściel et al., 1995).
Preparation and Phase Transition Studies
Studies have also focused on the preparation of long-chain 4-(4-alkylphenylazo)phenols and their 4-pentylbenzoate esters, which exhibit enantiotropic nematic phases. This research is significant for the synthesis of new materials with potential applications in thermotropic liquid crystals (Johnson et al., 2009).
Thermoanalytical Methods
This compound and its isomers have been studied using X-ray diffraction and thermoanalytical methods. These studies provide valuable information about the stability and structure of liquid crystalline phases, which is beneficial for the design of materials used in electronic and photonic devices (Haase et al., 1984).
Dielectric and Electro-Optical Properties
Research has also been conducted on the dielectric and electro-optical properties of this compound in mixtures with other liquid crystalline materials. These studies are crucial for understanding the electrical behavior of liquid crystals in response to external electric fields, which is important for their application in display technologies and other electro-optical devices (Bamezai et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-pentylphenyl) 4-pentylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(24)25-22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDNHTVWLXZZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995825 | |
Record name | 4-Pentylphenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-48-9 | |
Record name | 4-Pentylphenyl 4-pentylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74305-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Pentylphenyl p-pentylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentylphenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-pentylphenyl p-pentylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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